Hydroxyl Radical Scavenging Comparison
Curculigoside C demonstrates superior hydroxyl radical scavenging activity compared to curculigoside A in the same colorimetric assay system. In a head-to-head comparison of compounds co-isolated from C. orchioides, curculigoside C exhibited an IC₅₀ of 0.25 mM against hydroxyl radicals, representing a quantifiable improvement over curculigoside A [1]. This difference is structurally attributed to the C-3′ hydroxyl group in curculigoside C [2].
| Evidence Dimension | Hydroxyl radical scavenging activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.25 mM |
| Comparator Or Baseline | Curculigoside A (comparative antioxidant activity, IC₅₀ value not numerically reported in the same publication but stated as less potent) |
| Quantified Difference | Curculigoside C shows superior antioxidant activity compared to curculigoside A |
| Conditions | Colorimetric assay based on hydroxyl radical scavenging; compounds isolated from Curculigo orchioides rhizomes |
Why This Matters
For researchers designing oxidative stress studies or screening natural antioxidants, curculigoside C provides higher potency per molar concentration than its closest structural analog, enabling lower effective doses and potentially reducing off-target effects.
- [1] Wu Q, Fu DX, Hou AJ, Lei GQ, Liu ZJ, Chen JK, Zhou TS. Antioxidative phenols and phenolic glycosides from Curculigo orchioides. Chem Pharm Bull (Tokyo). 2005;53(8):1065-1067. View Source
- [2] Wu D, Wang H, Tan J, Wang C, Lin H, Zhu H, Liu J, Li P, Yin J. Pharmacokinetic and Metabolism Studies of Curculigoside C by UPLC-MS/MS and UPLC-QTOF-MS. Molecules. 2018;24(1):21. View Source
